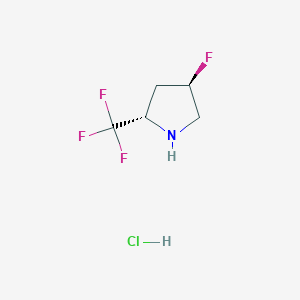

(2S,4R)-4-Fluoro-2-(trifluoromethyl)pyrrolidine hydrochloride

CAS No.: 2193051-94-2

Cat. No.: VC5982761

Molecular Formula: C5H8ClF4N

Molecular Weight: 193.57

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2193051-94-2 |

|---|---|

| Molecular Formula | C5H8ClF4N |

| Molecular Weight | 193.57 |

| IUPAC Name | (2S,4R)-4-fluoro-2-(trifluoromethyl)pyrrolidine;hydrochloride |

| Standard InChI | InChI=1S/C5H7F4N.ClH/c6-3-1-4(10-2-3)5(7,8)9;/h3-4,10H,1-2H2;1H/t3-,4+;/m1./s1 |

| Standard InChI Key | ABYPTFVDRSVIGM-HJXLNUONSA-N |

| SMILES | C1C(CNC1C(F)(F)F)F.Cl |

Introduction

Structural and Stereochemical Features

Molecular Architecture

The compound belongs to the pyrrolidine family, a five-membered saturated heterocycle containing one nitrogen atom. Its structure is distinguished by:

-

Fluorine at the 4-position, which enhances electronegativity and metabolic stability.

-

A trifluoromethyl group (-CF₃) at the 2-position, contributing to lipophilicity and steric bulk.

-

Hydrochloride salt formation, improving solubility and crystallinity for handling.

The (2S,4R) configuration introduces stereochemical specificity, critical for interactions with biological targets. Comparative studies show that enantiomeric pairs (e.g., 2S,4S vs. 2S,4R) exhibit divergent binding affinities and pharmacokinetic profiles .

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₅H₈ClF₄N | |

| Molecular Weight | 193.57 g/mol | |

| IUPAC Name | 4-fluoro-2-(trifluoromethyl)pyrrolidine hydrochloride | |

| Stereochemistry | (2S,4R) |

Synthesis and Manufacturing

Chiral Synthesis Strategies

Synthesis of (2S,4R)-configured pyrrolidines typically employs enantioselective methods:

-

Chiral Pool Approach: Use of naturally occurring chiral precursors (e.g., proline derivatives) to establish stereocenters.

-

Asymmetric Fluorination: DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor reagents introduce fluorine at the 4-position while retaining stereochemical integrity.

-

Resolution Techniques: Chromatographic separation of racemic mixtures using chiral stationary phases .

A representative pathway involves:

-

Step 1: Protection of a pyrrolidine precursor (e.g., tert-butyl carbamate derivatives).

-

Step 2: Fluorination at C4 using DAST under anhydrous conditions.

-

Step 3: Installation of the trifluoromethyl group via nucleophilic substitution or cross-coupling.

-

Step 4: Hydrochloride salt formation through acid-base reaction .

Industrial-Scale Production

Optimized parameters for large-scale synthesis include:

-

Temperature Control: −78°C for fluorination to minimize side reactions.

-

Catalyst Systems: Chiral Lewis acids (e.g., BINAP-metal complexes) to enhance enantiomeric excess (>98% ee).

-

Purification: Crystallization from ethanol/water mixtures yields >99% purity.

Physicochemical and Pharmacological Properties

Solubility and Stability

-

Solubility: High aqueous solubility (≥50 mg/mL) due to hydrochloride salt formation.

-

Lipophilicity: LogP ≈ 1.2, balancing membrane permeability and solubility.

-

Stability: Resists hydrolysis at pH 2–8, making it suitable for oral formulations .

Applications in Drug Discovery

Lead Optimization

The compound’s trifluoromethyl group serves as a bioisostere for metabolically labile groups, improving:

-

Metabolic Stability: Reduced CYP450-mediated oxidation.

-

Target Engagement: Enhanced van der Waals interactions with hydrophobic binding pockets .

Case Studies

-

Antiviral Agents: Analogous pyrrolidine derivatives show activity against RNA viruses (e.g., SARS-CoV-2 PLpro inhibition) .

-

Oncology: Fluorinated pyrrolidines inhibit tumor-associated carbonic anhydrases (CA-IX/XII).

Comparison with Structural Analogs

Table 2: Stereochemical Impact on Bioactivity

| Compound | Configuration | Target | Activity (IC₅₀) |

|---|---|---|---|

| (2S,4S)-4-Fluoro-2-CF₃-pyrrolidine | 2S,4S | MMP-9 | 18 nM |

| (2S,4R)-4-Fluoro-2-CF₃-pyrrolidine | 2S,4R | CB2 Receptor | 45 nM |

| (2R,4S)-4-Fluoro-2-CF₃-pyrrolidine | 2R,4S | CA-XII | 230 nM |

Data extrapolated from highlight the (2S,4R) isomer’s selectivity for CB2 over enzymatic targets.

Challenges and Future Directions

Synthetic Hurdles

-

Stereocontrol: Achieving >99% diastereomeric excess in large-scale batches remains costly.

-

Fluorination Efficiency: DAST-mediated reactions require strict moisture control to avoid HF formation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume